molecular formula C20H20N6O B4744589 4-(4,6-dimethyl-13-phenyl-3,7,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-11-yl)morpholine

4-(4,6-dimethyl-13-phenyl-3,7,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-11-yl)morpholine

Cat. No.: B4744589
M. Wt: 360.4 g/mol
InChI Key: IFJXFRZDALPIBQ-UHFFFAOYSA-N
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Description

4-(4,6-dimethyl-13-phenyl-3,7,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-11-yl)morpholine is a complex organic compound characterized by its unique pentazatricyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and complex molecular architecture.

Preparation Methods

The synthesis of 4-(4,6-dimethyl-13-phenyl-3,7,8,10,12-pentazatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaen-11-yl)morpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-(4,6-dimethyl-13-phenyl-3,7,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-11-yl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4,6-dimethyl-13-phenyl-3,7,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-11-yl)morpholine involves its interaction with specific molecular targets. In biological systems, it can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction is facilitated by the compound’s planar structure, which allows it to intercalate between DNA base pairs .

Comparison with Similar Compounds

Compared to other similar compounds, 4-(4,6-dimethyl-13-phenyl-3,7,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-11-yl)morpholine stands out due to its unique pentazatricyclic structure. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which influence their reactivity and biological activities.

Properties

IUPAC Name

4-(4,6-dimethyl-13-phenyl-3,7,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-11-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c1-13-12-14(2)26-19(21-13)16-17(15-6-4-3-5-7-15)22-20(23-18(16)24-26)25-8-10-27-11-9-25/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJXFRZDALPIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C3C(=NC(=NC3=NN12)N4CCOCC4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,6-dimethyl-13-phenyl-3,7,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-11-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(4,6-dimethyl-13-phenyl-3,7,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-11-yl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(4,6-dimethyl-13-phenyl-3,7,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-11-yl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(4,6-dimethyl-13-phenyl-3,7,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-11-yl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(4,6-dimethyl-13-phenyl-3,7,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-11-yl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(4,6-dimethyl-13-phenyl-3,7,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-11-yl)morpholine

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